molecular formula C18H19N5OS B2838924 4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1798514-10-9

4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No. B2838924
CAS RN: 1798514-10-9
M. Wt: 353.44
InChI Key: COAGRIRCZNEDHT-UHFFFAOYSA-N
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Description

4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization

Research into similar compounds often focuses on their synthesis and functionalization. For example, studies have detailed the synthesis of pyrazole, isoxazole, and pyrimidine derivatives through reactions with different nucleophiles, showcasing the versatility of these compounds in generating a variety of heterocyclic systems (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Such research demonstrates the potential of 4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide in synthetic chemistry, particularly in constructing complex molecular architectures.

Antimicrobial and Antifungal Activities

Compounds with similar structural features have been synthesized and tested for their biological activities, including antimicrobial and antifungal effects. For instance, novel pyrazolopyridine derivatives have been evaluated for their antibacterial activity, showing moderate to good efficacy against various bacterial strains (Panda, Karmakar, & Jena, 2011). This suggests that 4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide could also be explored for potential antimicrobial applications.

Antituberculosis Activity

Thiazole carboxamide derivatives have shown promise in antimycobacterial activity studies, suggesting potential applications in treating tuberculosis. For example, substituted isosteres of pyridine- and pyrazinecarboxylic acids have been synthesized and tested against Mycobacterium tuberculosis, with several compounds exhibiting significant potency (Gezginci, Martin, & Franzblau, 1998). This indicates that similar compounds, including the one , may hold potential for the development of new antituberculosis agents.

Synthesis of Heterocycles

The ability to synthesize and manipulate heterocyclic compounds is crucial in medicinal chemistry. Studies involving the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrate the creation of scaffolds for highly functionalized heterocycles, which are valuable in drug discovery and development (Ruano, Fajardo, & Martín, 2005). This research area could encompass the synthesis and application of 4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide for creating new medicinal compounds.

properties

IUPAC Name

4-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-13-16(25-18(20-13)22-9-4-5-10-22)17(24)21-14-7-11-23(12-14)15-6-2-3-8-19-15/h2-6,8-10,14H,7,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAGRIRCZNEDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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